(R)-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (R)-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 1479107-53-3
VCID: VC4752871
InChI: InChI=1S/C24H18F2O3/c1-15(28-14-16-6-3-2-4-7-16)24-22(17-8-5-9-18(25)12-17)23(27)20-13-19(26)10-11-21(20)29-24/h2-13,15H,14H2,1H3/t15-/m1/s1
SMILES: CC(C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)OCC4=CC=CC=C4
Molecular Formula: C24H18F2O3
Molecular Weight: 392.402

(R)-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

CAS No.: 1479107-53-3

Cat. No.: VC4752871

Molecular Formula: C24H18F2O3

Molecular Weight: 392.402

* For research use only. Not for human or veterinary use.

(R)-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one - 1479107-53-3

Specification

CAS No. 1479107-53-3
Molecular Formula C24H18F2O3
Molecular Weight 392.402
IUPAC Name 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-phenylmethoxyethyl]chromen-4-one
Standard InChI InChI=1S/C24H18F2O3/c1-15(28-14-16-6-3-2-4-7-16)24-22(17-8-5-9-18(25)12-17)23(27)20-13-19(26)10-11-21(20)29-24/h2-13,15H,14H2,1H3/t15-/m1/s1
Standard InChI Key RHAHVVLXMMZSSR-OAHLLOKOSA-N
SMILES CC(C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)OCC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

(R)-2-(1-(Benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one is a chiral molecule with the systematic IUPAC name 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-(phenylmethoxy)ethyl]-4H-chromen-4-one. Key identifiers and structural data are summarized below:

PropertyValueSource
CAS Registry Number1479107-53-3
Molecular FormulaC24_{24}H18_{18}F2_2O3_3
Molecular Weight392.39 g/mol
SMILES NotationCC@HOCc1ccccc1
Density (Predicted)1.287 ± 0.06 g/cm3^3
Boiling Point (Predicted)506.8 ± 50.0 °C
Storage Conditions-20°C

The compound’s structure integrates a 4H-chromen-4-one core substituted at positions 2, 3, and 6. The 2-position features an (R)-1-(benzyloxy)ethyl group, while the 3- and 6-positions are occupied by a 3-fluorophenyl moiety and a fluorine atom, respectively . The stereochemistry at the 2-position is critical for potential biological interactions, as enantiomers often exhibit divergent pharmacological profiles.

Synthesis and Manufacturing

The synthesis of (R)-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one likely involves multi-step protocols common to chromenone derivatives. While no direct synthesis route for this compound is documented in the provided sources, analogous methods for related fluorinated chromenones offer insights:

  • Precursor Functionalization: Hydroxymethylation of 2-hydroxy-4-chromanones followed by acid dehydration has been employed to synthesize 3-(hydroxymethyl)-4H-chromen-4-ones . Adapting this approach, the 2-(1-(benzyloxy)ethyl) group could be introduced via etherification of a hydroxymethyl intermediate with benzyl bromide.

  • Fluorination: Electrophilic aromatic substitution or halogen exchange reactions may install fluorine atoms at the 6-position . For example, 6-fluorochromone (CAS 105300-38-7) is commercially available and serves as a precursor for further derivatization .

  • Suzuki Coupling: Palladium-catalyzed cross-coupling could attach the 3-fluorophenyl group to the chromenone core, as demonstrated in the synthesis of 7-fluoro-2-phenyl-4H-chromen-4-one .

  • Chiral Resolution: The (R)-configuration at the 2-position may require asymmetric synthesis or enantiomeric separation techniques, such as chiral chromatography or kinetic resolution .

Purification typically involves silica gel flash chromatography, as evidenced by protocols for analogous compounds .

Structural Characterization

Spectroscopic Data

While specific spectral data for this compound are unavailable, related fluorinated chromenones exhibit characteristic signals:

  • 1^1H NMR: Aromatic protons resonate between δ 6.8–8.2 ppm, with the benzyloxy group’s methylene protons appearing as a singlet near δ 4.5 ppm . The (R)-1-(benzyloxy)ethyl group’s methine proton (CH-O) would show coupling (J ≈ 4–6 Hz) consistent with its stereochemistry .

  • 13^{13}C NMR: The chromenone carbonyl carbon typically appears near δ 177–178 ppm, while fluorinated aromatic carbons resonate upfield due to electron-withdrawing effects .

  • HRMS: A molecular ion peak at m/z 392.39 (C24_{24}H18_{18}F2_2O3_3) confirms the molecular formula .

Crystallographic Analysis

Physicochemical Properties

PropertyValueSource
Solubility (Predicted)2.548 mg/mL (1 mM in DMSO)
Melting PointNot reported
StabilityStable at -20°C; sensitive to hydrolysis

The compound’s lipophilicity (logP ≈ 3.5, estimated) suggests moderate membrane permeability, aligning with fluorinated chromenones’ behavior . The benzyloxy group enhances solubility in organic solvents, while fluorine atoms may improve metabolic stability.

Biological and Pharmacological Significance

Chromenones and coumarins are renowned for diverse bioactivities, including anti-inflammatory, anticancer, and antimicrobial effects . While direct studies on this compound are lacking, structural analogs offer clues:

  • Anticancer Potential: Fluorinated chromenones inhibit kinases and apoptosis pathways. The 3-fluorophenyl group may enhance target binding via hydrophobic interactions .

  • Antioxidant Activity: The chromenone core’s conjugated system can scavenge free radicals, with fluorine atoms modulating electron density .

  • Antibacterial Effects: Fluorine’s electronegativity disrupts bacterial membrane integrity, as seen in fluoroquinolones .

Further studies are needed to validate these hypotheses and explore structure-activity relationships.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator